(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
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Overview
Description
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate typically involves multiple steps, including esterification and nitration reactions. The starting materials often include ethyl acetoacetate and 2-chloro-4-(trifluoromethyl)phenol. The reaction conditions require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalysts and automated systems ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the nitro and phenoxy substituents.
Methyl acetoacetate: Similar to ethyl acetoacetate but with a methyl ester group instead of an ethyl group.
Uniqueness
(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H15ClF3NO7 |
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Molecular Weight |
461.8 g/mol |
IUPAC Name |
(1-ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate |
InChI |
InChI=1S/C19H15ClF3NO7/c1-3-29-17(25)10(2)30-18(26)12-5-4-6-15(16(12)24(27)28)31-14-8-7-11(9-13(14)20)19(21,22)23/h4-10H,3H2,1-2H3 |
InChI Key |
LPVMKVCYSYNCMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC(=O)C1=C(C(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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